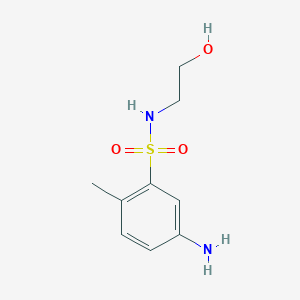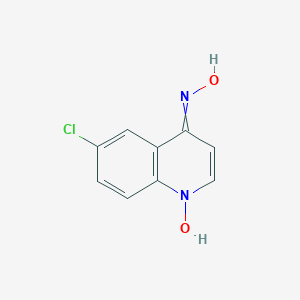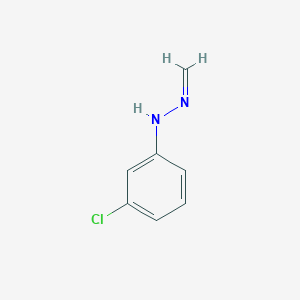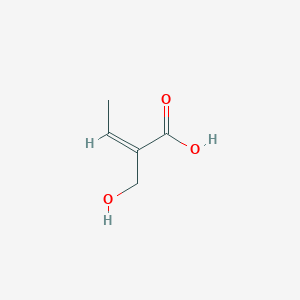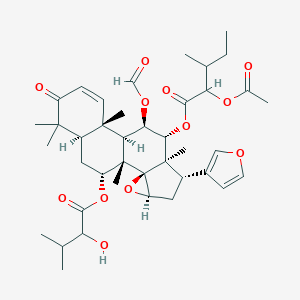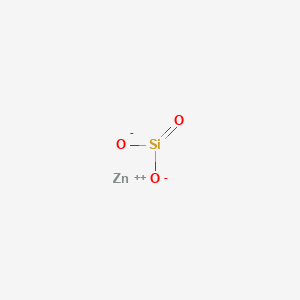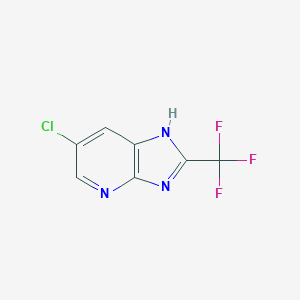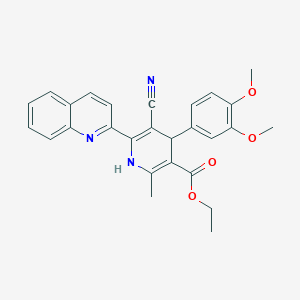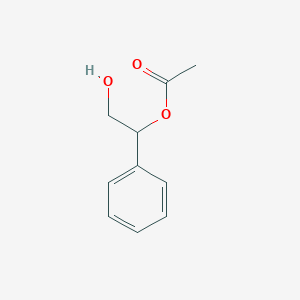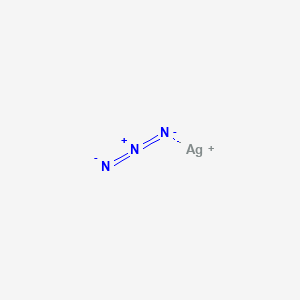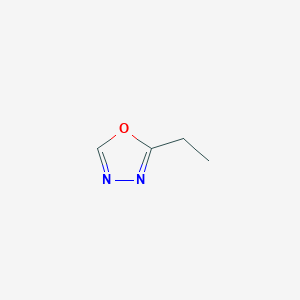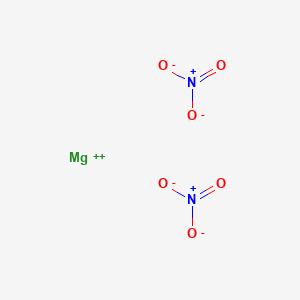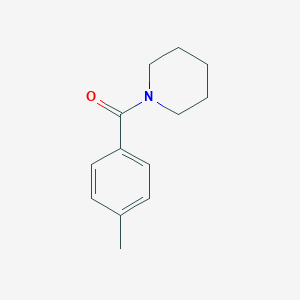
Piperidine, 1-(4-methylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(4-methylbenzoyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenyl-4-methyl-1-piperidinamine benzoyl derivative and is commonly abbreviated as PMBP. The purpose of
作用機序
The mechanism of action of PMBP is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to a reduction in the production of certain proteins. This reduction in protein production can have a variety of effects on cellular processes and can potentially lead to therapeutic benefits.
生化学的および生理学的効果
PMBP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PMBP can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that PMBP can reduce tumor growth in animal models and can reduce the severity of inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of PMBP is its versatility as a building block for the synthesis of new compounds. PMBP can be easily modified to create new compounds with potentially therapeutic properties. However, one limitation of PMBP is its relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on PMBP. One area of research is the synthesis of new compounds based on PMBP that have potential therapeutic applications. Another area of research is the development of new methods for the synthesis of PMBP that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of PMBP and its potential applications in various fields.
Conclusion:
Piperidine, 1-(4-methylbenzoyl)-, commonly known as PMBP, is a chemical compound that has potential applications in various fields. Its versatility as a building block for the synthesis of new compounds makes it a promising area of research. PMBP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. While there are limitations to its use in certain experiments, there are many potential future directions for research on PMBP.
合成法
The synthesis of PMBP involves the reaction of 4-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and at low temperatures. The resulting product is PMBP, which is a white crystalline solid with a melting point of 110-112°C.
科学的研究の応用
PMBP has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a building block for the synthesis of new drugs. PMBP can be used to synthesize various compounds that have potential therapeutic applications, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
特性
CAS番号 |
13707-23-8 |
|---|---|
製品名 |
Piperidine, 1-(4-methylbenzoyl)- |
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
(4-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-5-7-12(8-6-11)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChIキー |
JHOMIXKATLMPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC2 |
その他のCAS番号 |
28134-21-6 13707-23-8 |
同義語 |
N-toluoyl piperidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



